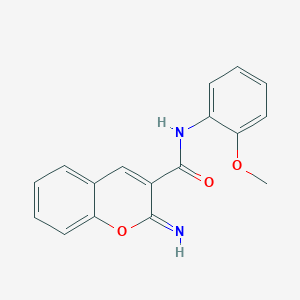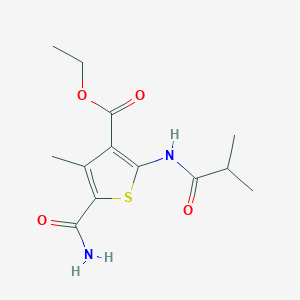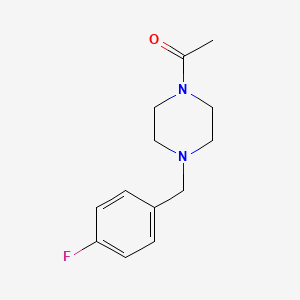![molecular formula C15H12BrN3O2 B5868443 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)
4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the oxadiazole family and has been studied for its biological properties.
作用機序
The mechanism of action of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine have been studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory and anti-cancer activity in cell-based assays. It has also been shown to have neuroprotective effects in animal models of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its relative ease of synthesis. The compound can be synthesized using relatively simple chemical reactions, which makes it accessible to many researchers. Another advantage is its potential therapeutic applications, which make it a promising target for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, future studies could focus on improving the solubility and bioavailability of the compound, in order to make it more suitable for use in drug development.
合成法
The synthesis of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-bromo-3-methylphenol with chloromethyl methyl ether to form 5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazole. The resulting compound is then reacted with pyridine to yield 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. The synthesis of this compound has been reported in various scientific journals, and it is considered to be a relatively straightforward process.
科学的研究の応用
The scientific research application of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is primarily focused on its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activity. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
5-[(4-bromo-3-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-8-12(2-3-13(10)16)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFQYNGKBRHJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(4-Bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)



![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)

![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)